

Benzyl 2,2,2-trichloroacetimidate: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Benzyl 2,2,2-trichloroacetimidate*

Cat. No.: *B050173*

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CAS Number: 81927-55-1

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Benzyl 2,2,2-trichloroacetimidate**, a versatile and widely used reagent in organic synthesis. This document consolidates critical data, experimental protocols, and mechanistic insights to support its effective and safe use in research and development.

Chemical and Physical Properties

Benzyl 2,2,2-trichloroacetimidate is a colorless to light yellow liquid with a molecular formula of $C_9H_8Cl_3NO$.^{[1][2]} It is known for its role as an efficient reagent for the benzylation of alcohols and other functional groups under mild acidic conditions.^[3]

Table 1: Physicochemical Properties of **Benzyl 2,2,2-trichloroacetimidate**

Property	Value	References
Molecular Formula	C ₉ H ₈ Cl ₃ NO	[1][2]
Molecular Weight	252.52 g/mol	[2]
Appearance	Colorless to light yellow, clear liquid	[1][4]
Boiling Point	106-114 °C at 0.5 mmHg	[3][5]
Density	1.359 g/mL at 25 °C	[1][5]
Refractive Index (n ₂₀ /D)	1.545	[5]
Solidification Point	3-4 °C	[5]
Solubility	Miscible with cyclohexane/dichloromethane	[3][6]

Safety and Handling

Benzyl 2,2,2-trichloroacetimidate is considered a hazardous chemical and requires careful handling in a laboratory setting.[7] It is classified as an irritant to the skin, eyes, and respiratory system.[1][7]

Table 2: Hazard Identification and Safety Precautions

Hazard Statement	Precautionary Measures	References
Causes skin irritation	Wear protective gloves and clothing. In case of skin contact, wash with plenty of soap and water.	[1][4][7]
Causes serious eye irritation	Wear appropriate protective eyeglasses or chemical safety goggles. If in eyes, rinse cautiously with water for several minutes.	[1][7]
May cause respiratory irritation	Use with adequate ventilation. Avoid breathing mist, vapors, or spray.	[1][7]
Harmful if swallowed	Do not ingest. If swallowed, get medical attention.	[1]

Storage and Handling:

- Store in a tightly closed container under argon.[1][7]
- Keep refrigerated at 2-8°C.[1][5]
- Store protected from moisture and light.[1][6]
- Incompatible with strong oxidizing agents and strong acids.[7]

Applications in Organic Synthesis

The primary application of **Benzyl 2,2,2-trichloroacetimidate** is the protection of hydroxyl groups as benzyl ethers.[8] This reaction proceeds under mild acidic conditions, making it compatible with a wide range of functional groups that are sensitive to basic conditions often employed in traditional Williamson ether synthesis.[9][10][11] It is also used for the mild esterification of carboxylic acids.[3][6]

Key applications include:

- O-Benzylation of Alcohols: A versatile reagent for protecting primary, secondary, and even acid-sensitive tertiary alcohols.[10]
- Synthesis of Complex Molecules: Utilized in the synthesis of natural products and pharmaceuticals, such as funiculosin dimethyl ether and (S)-3-(benzyloxy)-2-methylpropanal. [3][5][6]
- Derivatizing Agent: Used as a derivatizing agent for phosphonic acids related to nerve agents for analysis by GC-MS.[12][13][14]

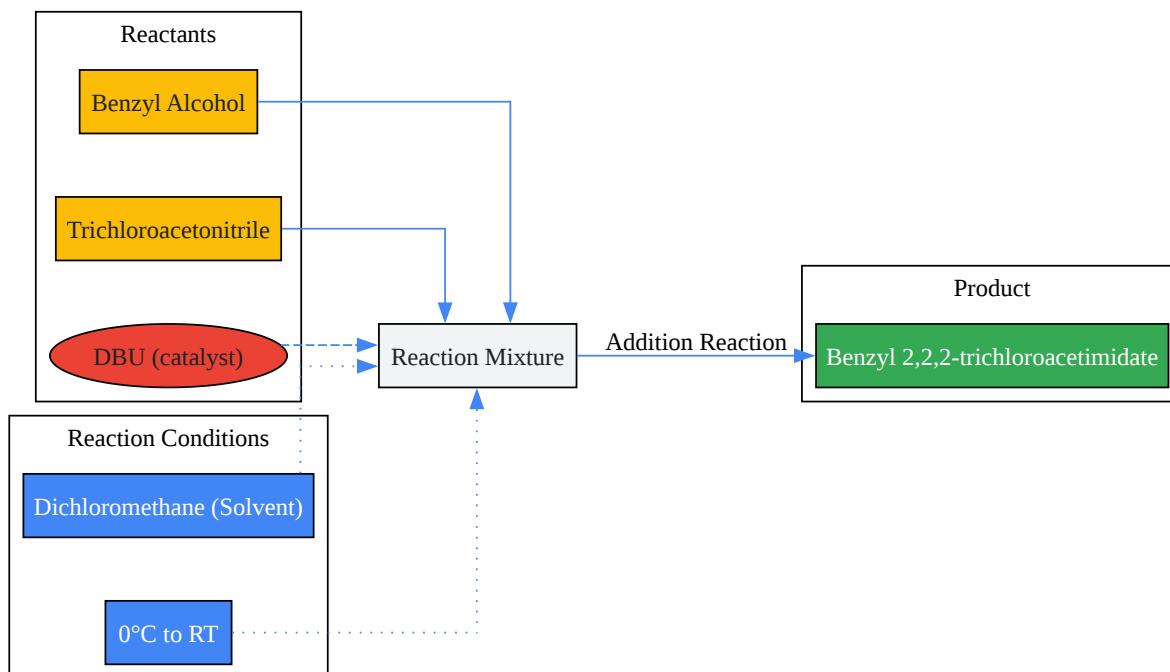
Experimental Protocols

Synthesis of Benzyl 2,2,2-trichloroacetimidate

A common method for the synthesis of **Benzyl 2,2,2-trichloroacetimidate** involves the base-catalyzed addition of benzyl alcohol to trichloroacetonitrile.[3][10][15]

Protocol:

- Dissolve benzyl alcohol (1.0 equivalent) and trichloroacetonitrile (5.0 equivalents) in dichloromethane.
- Cool the reaction mixture to 0 °C under an inert atmosphere (e.g., argon).
- Slowly add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 equivalents) dropwise.
- Allow the mixture to gradually warm to room temperature and stir until the reaction is complete, monitoring by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is typically worked up by washing with water and brine, drying the organic layer, and concentrating under reduced pressure.
- Purification is achieved by distillation or chromatography.

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Caption: Synthesis of **Benzyl 2,2,2-trichloroacetimidate**.

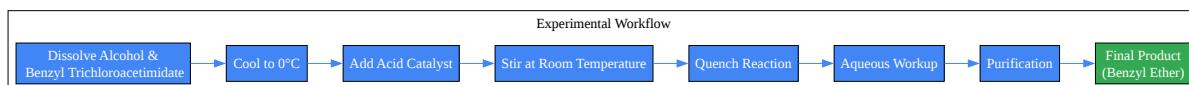
General Protocol for O-Benzylation of Alcohols

The acid-catalyzed benzylation of an alcohol using **Benzyl 2,2,2-trichloroacetimidate** is a widely employed procedure.[10]

Protocol:

- Dissolve the alcohol (1.0 equivalent) and **Benzyl 2,2,2-trichloroacetimidate** (1.5 equivalents) in a suitable aprotic solvent (e.g., dichloromethane or a mixture of hexane and dichloromethane).

- Cool the solution to 0 °C under an inert atmosphere.
- Add a catalytic amount of a strong acid, such as trifluoromethanesulfonic acid (TfOH) or trimethylsilyl trifluoromethanesulfonate (TMSOTf) (typically < 0.1 equivalents), dropwise.[10]
- Stir the reaction at room temperature for a specified time (e.g., 24 hours), monitoring its progress by TLC.[10]
- After completion, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution).
- Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
- Purify the crude product by column chromatography.

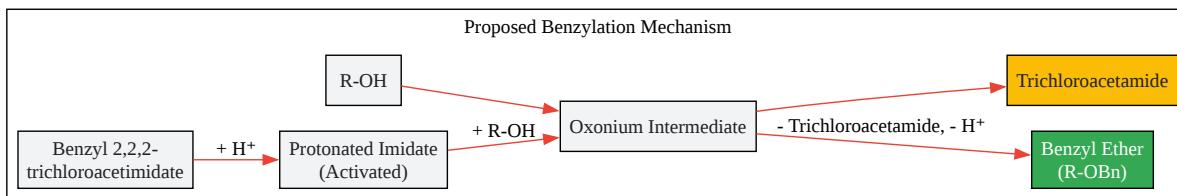


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Caption: General workflow for O-benzylation of alcohols.

Reaction Mechanism

The benzylation reaction is initiated by the protonation of the imine nitrogen of **Benzyl 2,2,2-trichloroacetimidate** by the acid catalyst. This activation facilitates the nucleophilic attack by the alcohol on the benzylic carbon. The subsequent collapse of the intermediate and loss of trichloroacetamide yields the corresponding benzyl ether. The reaction is believed to proceed through a cationic intermediate.[16]

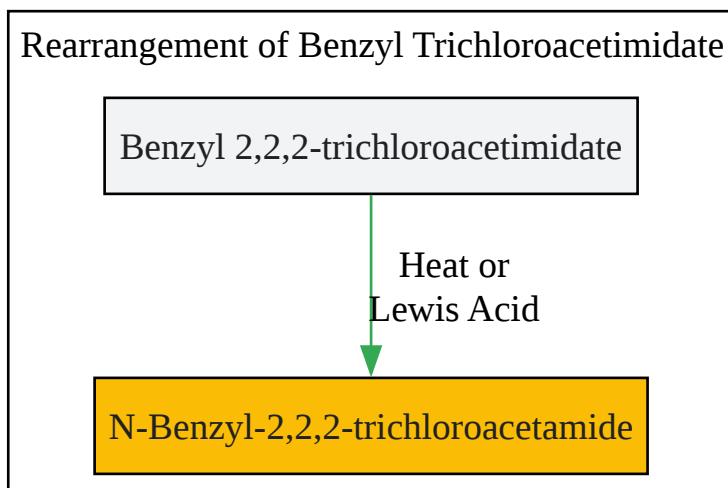


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Caption: Acid-catalyzed O-benzylation mechanism.

Rearrangement Reaction

Under certain conditions, particularly with Lewis acids or upon heating, benzylic trichloroacetimidates can undergo a rearrangement to form the corresponding N-benzylic trichloroacetamides.^[16] This transformation provides a pathway for the synthesis of benzylic amines.



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Caption: Rearrangement to N-benzyl trichloroacetamide.

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